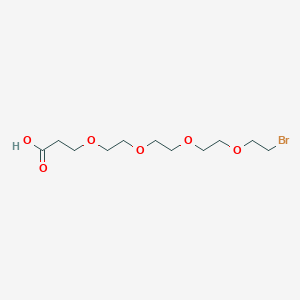

Bromo-PEG4-acid

Overview

Description

Bromo-PEG4-acid is a PEG-based PROTAC linker . It is a PEG derivative containing a bromide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

This compound has a molecular weight of 329.2 g/mol . It has a functional group of Bromide/Carboxylic Acid . Its molecular formula is C11H21BrO6 .Chemical Reactions Analysis

The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

This compound has a molecular weight of 329.2 g/mol . It is soluble in water, DMSO, DMF, and DCM . It is stored at -20°C .Scientific Research Applications

Polyethylene Glycol (PEG) in Biomedical Applications : Studies show the use of PEG, including derivatives like Bromo-PEG4-acid, for enhancing protein resistance and preserving protein function in biomedical applications. This is crucial for developing platforms for biomolecule immobilization and recognition (Yanqiu Du, Jing Jin, Wei Jiang, 2018).

Drug Delivery Systems : Research indicates the potential of this compound derivatives in creating efficient drug delivery systems. This includes the synthesis of nanoparticles for gene delivery, where modifications with bromoalkylcarboxylic acids and PEG improve gene expression and reduce toxicity (Sara Ayatollahi et al., 2012).

Nanotechnology : this compound compounds are used in the functionalization of nanoparticles, such as magnetite nanoparticles, for biomedical applications. This includes the development of smart drug delivery systems and diagnostic tools (Reynolds A. Frimpong, J. Z. Hilt, 2008).

PEGylation of Peptides and Proteins : this compound is relevant in the field of PEGylation, where PEG is covalently attached to peptides and proteins. This process enhances the stability and bioavailability of therapeutic proteins and peptides (M. J. Roberts et al., 2002).

Green Chemistry Applications : this compound derivatives are used in environmentally friendly chemical syntheses, such as the Suzuki reaction in water, highlighting the role of these compounds in green chemistry (N. Jiang, A. Ragauskas, 2006).

Enzyme Stability : Research has explored the impact of this compound on enzyme stability, which is significant for various industrial applications. For instance, studies on bromelain stability in different pH environments and in the presence of PEG compounds have been conducted (L. C. D. L. Novaes et al., 2014).

Mechanism of Action

Target of Action

Bromo-PEG4-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules designed to target proteins for degradation .

Mode of Action

The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This leads to the modulation of various biochemical pathways depending on the specific target protein being degraded.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of this compound’s action is the formation of PROTACs that can selectively degrade target proteins . This can lead to the modulation of cellular processes controlled by these proteins, potentially leading to therapeutic effects in the context of diseases associated with the target proteins.

Action Environment

The action of this compound, as part of PROTACs, occurs within the intracellular environment. Factors such as pH, temperature, and the presence of other biomolecules can influence its action, efficacy, and stability. The hydrophilic PEG spacer in this compound can enhance its solubility in the aqueous intracellular environment .

Future Directions

Biochemical Analysis

Biochemical Properties

Bromo-PEG4-acid plays a significant role in biochemical reactions. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

As a PROTAC linker, it enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This suggests that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, enables the formation of these PROTAC molecules, leading to selective degradation of target proteins .

Metabolic Pathways

As a PROTAC linker, it is likely to be involved in the ubiquitin-proteasome system .

Properties

IUPAC Name |

3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXKQEAMKNNRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)

![(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid](/img/structure/B1667821.png)

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)

![(2r)-N-Hydroxy-3-Naphthalen-2-Yl-2-[(Naphthalen-2-Ylsulfonyl)amino]propanamide](/img/structure/B1667829.png)